molecular formula C3H5NaO2 B119230 Sodium propionate-3-13C CAS No. 158814-18-7

Sodium propionate-3-13C

Cat. No. B119230
Key on ui cas rn: 158814-18-7
M. Wt: 97.05 g/mol
InChI Key: JXKPEJDQGNYQSM-YTBWXGASSA-M
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Patent
US04343813

Procedure details

A mixture of 75 g. of 3-nitrobenzaldehyde, 98 g. of propionic anhydride and 48 g. of sodium propionate was heated at 170° to 175° C. for 1.25 hours, and then it was cooled and poured into 750 ml. of ice-water. Concentrated ammonium hydroxide was then added until a basic pH was obtained. The mixture was warmed on a steam bath for a few minutes and then the small amount of insoluble material was removed by filtration. The filtrate was acidified with concentrated hydrochloric acid and the solid was recovered by filtration. This crude product was recrystallized from aqueous ethanol to give 81 g. of the title compound, m.p. 200.5°-202° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:5]=[C:6]([CH:9]=[CH:10][CH:11]=1)[CH:7]=O)([O-:3])=[O:2].[C:12]([O:16]C(=O)CC)(=[O:15])[CH2:13][CH3:14].C([O-])(=O)CC.[Na+].[OH-].[NH4+]>>[CH3:14][C:13](=[CH:7][C:6]1[CH:9]=[CH:10][CH:11]=[C:4]([N+:1]([O-:3])=[O:2])[CH:5]=1)[C:12]([OH:16])=[O:15] |f:2.3,4.5|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])C=1C=C(C=O)C=CC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CC)(=O)OC(CC)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CC)(=O)[O-].[Na+]
Step Four
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[NH4+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
A mixture of 75 g
TEMPERATURE
Type
TEMPERATURE
Details
it was cooled
ADDITION
Type
ADDITION
Details
poured into 750 ml
CUSTOM
Type
CUSTOM
Details
was obtained
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was warmed on a steam bath for a few minutes
CUSTOM
Type
CUSTOM
Details
the small amount of insoluble material was removed by filtration
FILTRATION
Type
FILTRATION
Details
the solid was recovered by filtration
CUSTOM
Type
CUSTOM
Details
This crude product was recrystallized from aqueous ethanol
CUSTOM
Type
CUSTOM
Details
to give 81 g

Outcomes

Product
Name
Type
product
Smiles
CC(C(=O)O)=CC1=CC(=CC=C1)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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